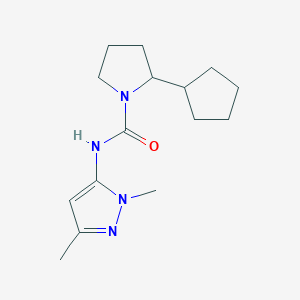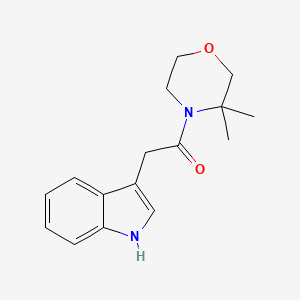
2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide involves the modulation of the activity of the mu-opioid receptor. It acts as a selective agonist of the mu-opioid receptor, which is responsible for the analgesic and anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide are mainly attributed to its interaction with the mu-opioid receptor. It has been found to exhibit potent analgesic and anti-inflammatory effects without causing any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide in lab experiments is its potent analgesic and anti-inflammatory properties. Additionally, it exhibits a high degree of selectivity towards the mu-opioid receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which may pose challenges in certain experimental settings.
Future Directions
There are several future directions for the research on 2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide. One of the potential areas of investigation is the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of this compound may also be an area of future research.
Synthesis Methods
The synthesis of 2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide involves the reaction of cyclopentylmagnesium bromide with 2,5-dimethylpyrazole-3-carboxylic acid followed by the addition of N-tert-butoxycarbonyl-L-proline methyl ester. The resulting product is then deprotected using trifluoroacetic acid to obtain the desired compound.
Scientific Research Applications
2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent analgesic and anti-inflammatory properties. Additionally, it has shown promising results in the treatment of neuropathic pain, anxiety, and depression.
properties
IUPAC Name |
2-cyclopentyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11-10-14(18(2)17-11)16-15(20)19-9-5-8-13(19)12-6-3-4-7-12/h10,12-13H,3-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHMVDSRYZUPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)N2CCCC2C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7527842.png)
![4-Benzylsulfonyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7527864.png)
![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)


![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)
![2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide](/img/structure/B7527907.png)

![2-(hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)quinoxaline](/img/structure/B7527912.png)